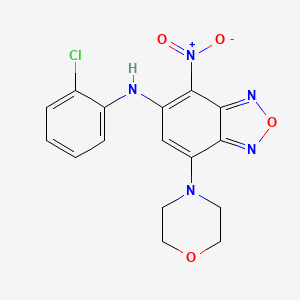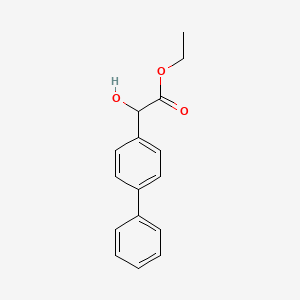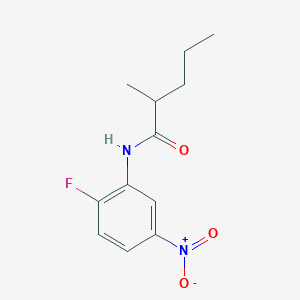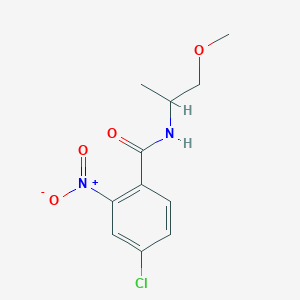![molecular formula C23H19N3O5 B3956255 5-(2,3-dimethoxyphenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B3956255.png)
5-(2,3-dimethoxyphenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione
Vue d'ensemble
Description
Pyrido[2,3-d]pyrimidines are a class of compounds that have shown a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They are an emerging scaffold in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves several steps, including the condensation of DMF–DMA at the methyl group of the acetyl moiety, cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of a compound .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines depends on where the nitrogen atom is located in pyridine. There can be four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidines are complex and can involve several different targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidines can vary widely depending on the specific compound. For example, some compounds in this class can be yellow crystals with a melting point of 210–212 °C .Applications De Recherche Scientifique
Anticancer Activity
Pyridopyrimidine derivatives have been studied for their potential as anticancer agents. They work by selectively inhibiting protein kinases, which are crucial in the regulation of cell growth and proliferation. The structure-activity relationships of these compounds are key to developing novel pyrimidines with higher selectivity as anticancer agents .
Antiviral Properties
These compounds have shown promise in antiviral therapy. Their structural similarity to nucleotides allows them to interfere with viral replication processes, making them potential candidates for treating viral infections .
Antimicrobial Efficacy
The pyridopyrimidine scaffold has been utilized to develop new antimicrobial molecules effective against pathogenic microorganisms. This is particularly important in the face of rising antibiotic resistance .
Anti-Inflammatory and Analgesic Uses
Research indicates that pyridopyrimidine derivatives can exhibit anti-inflammatory and analgesic properties. This makes them valuable in the development of new treatments for conditions like rheumatoid arthritis .
Antioxidant Potential
The antioxidant properties of these compounds are being explored due to their ability to neutralize free radicals, which can prevent oxidative stress-related diseases .
Antimalarial Activity
Pyridopyrimidine derivatives have also been investigated for their antimalarial activity. Their mechanism involves disrupting the life cycle of the malaria parasite, offering a potential pathway for new antimalarial drugs .
Therapeutic Applications in Neurodegenerative Diseases
Given their ability to cross the blood-brain barrier, these compounds are being researched for their therapeutic applications in neurodegenerative diseases, where they may help in modulating neurotransmitter systems .
Mécanisme D'action
Target of Action
Pyrido[2,3-d]pyrimidines have been studied for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They have been found to target several proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Pharmacokinetics
Pyrido[2,3-d]pyrimidines in general have been found to have good oral pharmacokinetic properties .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2,3-dimethoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5/c1-26-21-17(22(28)25-23(26)29)15(13-9-6-10-14(30-2)20(13)31-3)16-18(24-21)11-7-4-5-8-12(11)19(16)27/h4-10,15,24H,1-3H3,(H,25,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSWBQNUJXBNKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=C(C(=CC=C5)OC)OC)C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]-3-piperidinecarboxylate](/img/structure/B3956172.png)
![N-{[(4-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B3956175.png)
![(4-{[2-(4-methoxybenzyl)-4-morpholinyl]carbonyl}phenyl)dimethylamine](/img/structure/B3956182.png)

![5-[2-(3,5-dichloro-2-pyridinyl)hydrazino]-3-methyl-5-oxopentanoic acid](/img/structure/B3956204.png)
![7-hydroxy-1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B3956214.png)
![1-(2-methylphenyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3956229.png)

![methyl 5-[(tert-butylamino)methyl]-2-furoate hydrochloride](/img/structure/B3956244.png)



![2-chloro-5-iodo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3956260.png)
